Benzenemethanamine, 2-chloro-N-methyl- (CAS 94-64-4) is a halogenated secondary benzylamine widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands. Characterized by an ortho-substituted chlorine atom and an N-methyl group, this compound offers a specific combination of steric hindrance and modulated basicity compared to unsubstituted benzylamines. As a liquid precursor with a boiling point of 225-226 °C, it provides favorable handling characteristics for industrial scale-up. Procurement of this specific compound is typically driven by the need to incorporate the 2-chlorobenzyl pharmacophore directly into tertiary amine scaffolds without the over-alkylation risks associated with primary amine analogs .
Substituting Benzenemethanamine, 2-chloro-N-methyl- with its unsubstituted counterpart (N-methylbenzylamine) or its primary amine analog (2-chlorobenzylamine) fundamentally alters both process chemistry and final product performance. The ortho-chloro group exerts significant steric bulk and an electron-withdrawing effect, which lowers the amine's pKa and alters its nucleophilicity during cross-coupling or amidation reactions. Replacing it with a para-chloro isomer removes this ortho-steric effect, which is often critical for locking molecular conformations or blocking metabolic degradation pathways in active pharmaceutical ingredients (APIs). Furthermore, attempting to use the primary amine (2-chlorobenzylamine) requires additional, yield-reducing methylation steps that complicate downstream purification and increase overall manufacturing costs .
The electron-withdrawing nature of the ortho-chloro substituent significantly impacts the basicity of the secondary amine. Benzenemethanamine, 2-chloro-N-methyl- exhibits a predicted pKa of approximately 9.01, whereas the unsubstituted analog, N-methylbenzylamine, has a pKa of approximately 9.6. This reduction in basicity is a critical design feature in medicinal chemistry, as it translates to the final tertiary amine products.
| Evidence Dimension | Amine pKa |
| Target Compound Data | ~9.01 |
| Comparator Or Baseline | ~9.6 (N-methylbenzylamine) |
| Quantified Difference | ~0.6 pKa units lower |
| Conditions | Standard predictive physicochemical modeling |
Procuring the ortho-chloro derivative allows chemists to intentionally lower the basicity of downstream APIs, which can improve membrane permeability and reduce off-target liabilities such as hERG channel inhibition.
The steric hindrance introduced by the ortho-chloro group directly influences the compound's performance as a nucleophile in cross-coupling reactions. In the copper-catalyzed direct oxidative C-H amination of benzoxazoles, N-methyl-2-chlorobenzylamine achieved a 57% isolated yield, compared to a 65% yield for the less hindered N-methylbenzylamine under identical conditions [1]. This quantifies the steric penalty of the ortho-substitution while demonstrating its viability in advanced C-N bond formation methodologies.
| Evidence Dimension | Isolated yield in Cu-catalyzed C-H amination |
| Target Compound Data | 57% yield |
| Comparator Or Baseline | 65% yield (N-methylbenzylamine) |
| Quantified Difference | 8% lower yield due to ortho-steric hindrance |
| Conditions | Cu-catalyzed oxidative amination with benzoxazole at 70 °C |
This data allows process chemists to accurately forecast reaction efficiencies and adjust catalyst loadings when transitioning from unsubstituted model systems to the target 2-chlorobenzyl scaffold.
The incorporation of the heavy chlorine atom significantly alters the thermal properties of the amine. Benzenemethanamine, 2-chloro-N-methyl- has a boiling point of 225-226 °C, which is substantially higher than the 184-189 °C boiling point of N-methylbenzylamine . This reduced volatility is highly advantageous during bulk storage, transfer, and high-temperature reactions.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 225-226 °C |
| Comparator Or Baseline | 184-189 °C (N-methylbenzylamine) |
| Quantified Difference | ~40 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Procuring a higher-boiling precursor minimizes evaporative losses and reduces inhalation exposure risks during industrial-scale manufacturing.
Procuring the pre-methylated secondary amine (Benzenemethanamine, 2-chloro-N-methyl-) bypasses the selectivity issues inherent to primary amines. When 2-chlorobenzylamine is subjected to direct alkylation, it typically yields a mixture of secondary and tertiary amines, requiring complex purification. By starting with the N-methylated precursor, chemists achieve 100% selectivity for the desired N-methyl tertiary amine scaffold in a single substitution step[1].
| Evidence Dimension | Selectivity for tertiary amine formation |
| Target Compound Data | 100% selectivity (single alkylation) |
| Comparator Or Baseline | Mixed secondary/tertiary products (2-chlorobenzylamine) |
| Quantified Difference | Elimination of over-alkylation byproducts |
| Conditions | Standard nucleophilic substitution (SN2) conditions |
Utilizing the pre-methylated secondary amine streamlines synthetic routes, improves overall atom economy, and reduces the cost of downstream chromatographic purification.
The ortho-chloro group provides essential steric bulk that restricts bond rotation, making this compound the precise precursor for designing kinase inhibitors or CNS agents where a specific binding conformation is required to minimize off-target effects [1].
Because the ortho-chloro substitution lowers the inherent pKa of the amine, it is the targeted building block when formulating APIs that require reduced basicity to enhance blood-brain barrier penetration or mitigate hERG toxicity[1].
Its proven compatibility with copper-catalyzed oxidative C-H amination makes it an effective reagent for directly functionalizing heterocycles (like benzoxazoles) in late-stage drug discovery, despite its steric hindrance [1].
The high boiling point (225-226 °C) and liquid state at room temperature make it highly suitable for large-scale continuous flow or batch processing, where minimizing volatile emissions is a priority [1].
Corrosive;Irritant